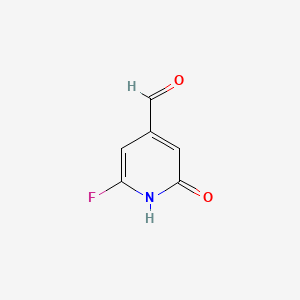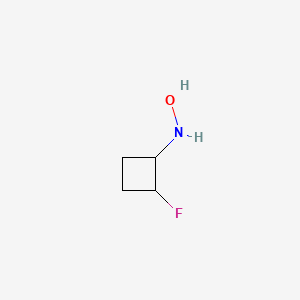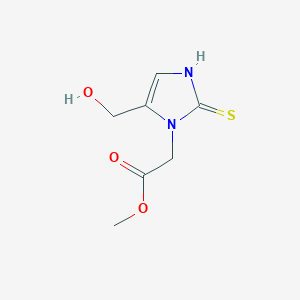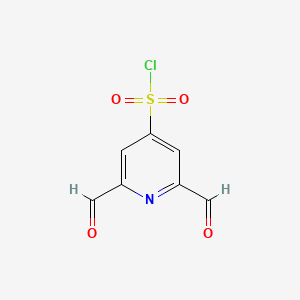
6-Amino-4-(chloromethyl)pyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(chloromethyl)pyridin-2-OL is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 6-position, a chloromethyl group at the 4-position, and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(chloromethyl)pyridin-2-OL typically involves the chloromethylation of 6-amino-2-hydroxypyridine. One common method includes the reaction of 6-amino-2-hydroxypyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-(chloromethyl)pyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 6-Amino-4-(formyl)pyridin-2-OL.
Reduction: 6-Amino-4-methylpyridin-2-OL.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-4-(chloromethyl)pyridin-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-(chloromethyl)pyridin-2-OL depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, chloromethyl, and hydroxyl groups allows for multiple interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridin-2-OL: Lacks the amino group at the 6-position.
6-Amino-2-hydroxypyridine: Lacks the chloromethyl group at the 4-position.
2-Amino-4-(chloromethyl)pyridine: Lacks the hydroxyl group at the 2-position.
Uniqueness
6-Amino-4-(chloromethyl)pyridin-2-OL is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
6-amino-4-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H3,8,9,10) |
Clave InChI |
DTXYQIQFIIBWQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















